4-(2,5-Dimethylphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one
Description
The compound 4-(2,5-Dimethylphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one (CAS: 380436-86-2) is a tricyclic heterocyclic molecule with a molecular formula of C₁₈H₁₈N₂OS₂ and a molecular weight of 342.48 g/mol . Its structure features:
- A tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]) containing sulfur and nitrogen atoms.
- A 2,5-dimethylphenyl substituent at position 4, contributing steric bulk and lipophilicity.
- A methyl group at position 11 and a sulfanyl (-SH) group at position 5, which may influence redox activity and hydrogen bonding.
The compound’s structural complexity aligns with bioactive molecules derived from marine actinomycetes (), though direct bioactivity data for this compound is unavailable in the provided evidence.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-10-4-6-12(3)14(8-10)21-18(22)16-13-7-5-11(2)9-15(13)24-17(16)20-19(21)23/h4,6,8,11H,5,7,9H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHECMOAYTVWLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-ethoxycarbonylthiophenes with formide at elevated temperatures can yield thieno-pyrimidine derivatives . The specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding thiols or sulfides.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The following compounds share core tricyclic frameworks but differ in substituents, ring systems, and functional groups:
Table 1: Structural and Physicochemical Comparison
Critical Analysis of Differences
Substituent Effects :
- The 2,5-dimethylphenyl group in the target compound enhances lipophilicity compared to the 4-methoxyphenyl () and phenylethyl () groups. Methoxy groups improve solubility, while dichlorophenyl substituents () may enhance binding to hydrophobic targets .
- The sulfanyl (-SH) group in the target compound and ’s analog could facilitate disulfide bonding or redox interactions, unlike the dichlorophenyl derivative in .
The tetracyclic system in ’s analogs introduces greater rigidity, which may reduce conformational flexibility and affect bioactivity .
Computational Predictions :
- Tools like Hit Dexter 2.0 () could predict whether these compounds are prone to promiscuous binding. For example, the dichlorophenyl analog () might exhibit higher promiscuity due to electrophilic chlorine atoms .
Biological Activity
4-(2,5-Dimethylphenyl)-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound notable for its unique structure and potential biological activities. This compound belongs to a class of heterocyclic compounds that exhibit a range of pharmacological effects, making them of interest in medicinal chemistry and drug development.
Chemical Structure
The compound's IUPAC name reflects its intricate molecular architecture, which includes multiple sulfur atoms and aromatic rings. Its molecular formula is and it has various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may target kinases or phosphatases, disrupting normal cellular functions and leading to apoptosis in cancer cells.
- Antioxidant Properties : The presence of sulfur atoms allows the compound to scavenge free radicals, thereby exhibiting antioxidant activity that can protect cells from oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Biological Activity Data
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : A study demonstrated that treatment with this compound resulted in significant apoptosis in human breast cancer cells (MCF-7). The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
- Antioxidant Effects : In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells exposed to oxidative stress. This suggests potential neuroprotective properties .
- Anti-inflammatory Properties : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a marked decrease in the levels of TNF-alpha and IL-6 in serum samples, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
